Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate
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Overview
Description
rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .
Comparison with Similar Compounds
- tert-Butyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate
- Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate
Uniqueness: rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This combination of features gives it distinct reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl (1R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10?,11-/m1/s1 |
InChI Key |
JTHIIAZHYJFKHG-KJLIAQIISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)C1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC |
Origin of Product |
United States |
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